Lipophilicity vs. 6-Oxo Analog
The racemic tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate exhibits an XLogP3 of 0.1, as computed by PubChem [1]. This value is significantly lower than the LogP of its 6-oxo counterpart, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS 748805-97-2), which is reported as 0.76–0.82 by multiple sources . The 0.66–0.72 log unit difference indicates that the hydroxyl derivative is substantially less lipophilic, a key property influencing membrane permeability and solubility in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | 0.1 (XLogP3) |
| Comparator Or Baseline | tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate: 0.76–0.82 |
| Quantified Difference | ΔLogP ≈ 0.66–0.72 units (less lipophilic) |
| Conditions | Calculated values (XLogP3 3.0 / LogP from vendor databases) |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and reduced non-specific binding, which are critical parameters for fragment-based drug discovery and lead optimization.
- [1] PubChem. (2025). tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. PubChem CID 53401969. View Source
